(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate
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Overview
Description
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, two bromine atoms, and a pentylcyclohexyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Green chemistry principles may also be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chlorophenol: This compound shares the dibromo and chlorophenyl groups but lacks the pentylcyclohexyl and benzoate moieties.
2,6-Dibromo-4-chloroanisole: Similar in structure but contains a methoxy group instead of the pentylcyclohexyl group.
Uniqueness
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(2-chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2ClO2/c1-2-3-4-7-16-10-12-17(13-11-16)18-14-19(25)23(20(26)15-18)24(28)29-22-9-6-5-8-21(22)27/h5-6,8-9,14-17H,2-4,7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKHXSKKRGJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)Br)C(=O)OC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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